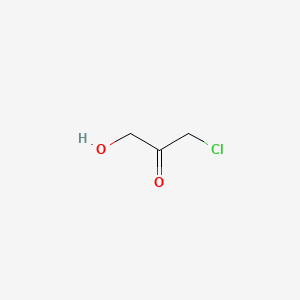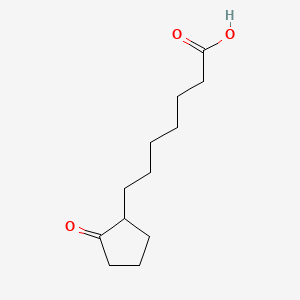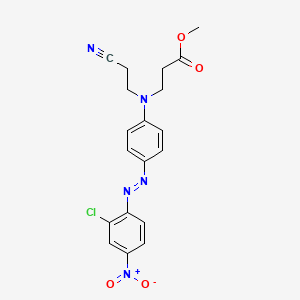
N-(9-Oxo-2-fluorenyl)acetamide
Übersicht
Beschreibung
N-(9-Oxo-2-fluorenyl)acetamide, also known as 2-AAF, 2-Acetamidofluorene, or N-Acetyl-2-aminofluorene, is a genotoxic carcinogen . It is used to model liver carcinogenesis in rats . When N-hydroxylated by cytochrome CYP1A2 in the liver, 2-AAF forms adducts with DNA and is tumorigenic in the liver and bladder .
Molecular Structure Analysis
The molecular formula of N-(9-Oxo-2-fluorenyl)acetamide is C15H13NO . Its molecular weight is 223.27 . The structure of this compound can be represented by the SMILES stringCC(=O)Nc1ccc-2c(Cc3ccccc-23)c1 . Chemical Reactions Analysis
When N-(9-Oxo-2-fluorenyl)acetamide is metabolized in the body, it undergoes biotransformation reactions that are key to its carcinogenicity . When N-hydroxylated by cytochrome CYP1A2 in the liver, 2-AAF forms adducts with DNA and is tumorigenic in the liver and bladder .Physical And Chemical Properties Analysis
N-(9-Oxo-2-fluorenyl)acetamide has a molecular weight of 223.27 . Its melting point is between 192-196 °C .Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Interactions
- N-(9-Oxo-2-fluorenyl)acetamide (9-O-FAA) is identified as a metabolite of N-(9H-fluoren-2yl)-acetamide (FAA) in various studies. These metabolites are significant in understanding the metabolic pathways and interactions of related compounds in biological systems. Benkert et al. (1975) found that 9-O-FAA, along with other metabolites, were present in the urine of rats and guinea pigs after being injected with FAA. This study highlights the importance of these compounds in metabolic processes and their potential biological impacts (Benkert, Friess, Kiese, & Lenk, 1975).
Mechanism of Protein Binding
- The study of the mechanism of protein binding of N-2-fluorenylacetamide and its derivatives, including N-(9-Oxo-2-fluorenyl)acetamide, is crucial in understanding their biological activity. Gutmann, Seal, & Irving (1960) investigated the deacetylation and protein binding aspects of these compounds, shedding light on their interaction with biological molecules and potential implications for health and disease (Gutmann, Seal, & Irving, 1960).
Effects on Liver Enzymes and Metabolism
- Son, Fowble, Miller, & Feller (1979) conducted a study on the metabolism of 2-acetylaminofluorene in rat liver microsomes. They identified 9-Oxo-2-acetylaminofluorene (similar in structure to 9-Oxo-2-fluorenylacetamide) as a metabolite and explored its formation and the effect of enzyme modifiers. This research provides insights into how these compounds are processed in the liver and their potential effects on liver function (Son, Fowble, Miller, & Feller, 1979).
Carcinogenicity and Metabolic Pathways
- The metabolism and carcinogenicity of similar compounds, like N-2-fluorenylacetamide and its derivatives, provide context to the research on N-(9-Oxo-2-fluorenyl)acetamide. Weisburger et al. (1964) explored the activation and detoxification of N-2-fluorenylacetamide in humans, contributing to the understanding of how related compounds are metabolized and their potential risks (Weisburger, Grantham, Vanhorn, Steigbigel, Rall, & Weisburger, 1964).
Application in Polymer Science
- A more recent study by Batibay, Gunkara, Ocal, & Arsu (2020) discusses the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, a compound with a structural component similar to N-(9-Oxo-2-fluorenyl)acetamide. This research demonstrates the application of such compounds in the development of advanced materials, specifically in creating robust polymer/filler networks with improved thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(9-oxofluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNVSDRIIPHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021088 | |
| Record name | N-(9-Oxo-2-fluorenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Oxo-2-fluorenyl)acetamide | |
CAS RN |
3096-50-2 | |
| Record name | N-(9-Oxo-9H-fluoren-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylaminofluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylaminofluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylaminofluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9-Oxo-2-fluorenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLAMINOFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNU02OXK1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)







![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)


